REACTION_SMILES
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[Br:14][CH2:15][Br:16].[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([OH:11])[c:9]1[OH:10].[F-:12].[K+:13].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH2:17]>>[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]2[c:9]1[O:10][CH2:15][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(O)c(O)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1cc(Br)c2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |